1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine
Description
“1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine” is a heterocyclic compound featuring a 1-methylimidazole moiety linked via an ethyl chain to a 1,2,3-triazol-4-amine group. This dual functionality combines the electron-rich imidazole ring, known for its role in coordination chemistry and biological interactions, with the triazole ring, a pharmacophore prevalent in medicinal chemistry due to its stability and hydrogen-bonding capabilities.
- Molecular Formula: C₈H₁₂N₆ (inferred from structural analogs) .
- Molecular Weight: ~192.22 g/mol (calculated based on similar compounds) .
- Key Features: Imidazole Core: The 1-methyl substitution enhances steric stability and modulates electronic properties. Triazole-Amine Group: The 4-amino position on the triazole facilitates hydrogen bonding, critical for target recognition .
The compound’s hybrid structure positions it as a candidate for diverse applications, including enzyme inhibition, antimicrobial agents, and anticancer therapeutics, though specific biological data remain under investigation.
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[2-(1-methylimidazol-2-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-13-5-3-10-8(13)2-4-14-6-7(9)11-12-14/h3,5-6H,2,4,9H2,1H3 |
InChI Key |
KOPQJWDPLVLHPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles in the presence of nickel catalysts.
Formation of the Triazole Ring:
Coupling of the Rings: The final step involves coupling the imidazole and triazole rings through an ethyl linker.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and triazole rings.
Common reagents and conditions used in these reactions include nickel catalysts, TBHP, and NaBH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets and pathways. The imidazole and triazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Key Observations :
- Imidazole vs.
- Linker Flexibility : Ethyl chains (Target, ) improve solubility over rigid methyl linkers () .
Physicochemical Properties
| Property | Target Compound | 1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine | 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine |
|---|---|---|---|
| LogP (Predicted) | 0.98 | 1.45 | 1.92 |
| Water Solubility | Moderate | Low (hydrophobic benzyl group) | Low (thiophene increases hydrophobicity) |
| pKa (Amino Group) | ~6.8 | ~7.2 | ~6.5 |
Analysis :
- The target’s balanced LogP (0.98) suggests improved membrane permeability relative to benzyl (1.45) or thiophene (1.92) analogs .
- The amino group’s pKa (~6.8) aligns with physiological pH, enhancing bioavailability compared to derivatives with higher basicity (e.g., : 7.2) .
Key Differences :
- The target’s imidazole-triazole synergy may broaden its target spectrum compared to phenyl () or pyrazole () derivatives, which exhibit narrower activity .
- Thiophene-containing analogs () show stronger antifungal activity due to sulfur’s role in disrupting microbial membranes, a mechanism less relevant to the target compound .
Biological Activity
1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine (CAS No. 1600405-03-5) is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.
- Molecular Formula : C₈H₁₂N₆
- Molecular Weight : 192.22 g/mol
- Structure : The compound features a triazole ring and an imidazole moiety, which are often associated with biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to triazoles and imidazoles. For instance, compounds containing triazole rings have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strains Tested | Results |
|---|---|---|
| This compound | ESKAPE pathogens | Promising antibacterial activity observed in vitro . |
In a comparative study, this compound was screened alongside other known antibiotics against the ESKAPE panel of pathogens. It demonstrated significant activity against resistant strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research has also highlighted the anticancer potential of similar triazole-containing compounds. In vitro studies have evaluated their effects on various cancer cell lines:
Studies suggest that the mechanism of action may involve apoptosis induction and modulation of cell cycle checkpoints, although specific data for this compound is limited.
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibitory properties. For example, related compounds have been evaluated for their ability to inhibit α-glucosidase and other enzymes critical in metabolic pathways:
| Enzyme Targeted | Compound Tested | Inhibition Potency |
|---|---|---|
| α-glucosidase | This compound | Moderate inhibition observed in preliminary studies . |
The structure–activity relationship (SAR) analysis indicates that modifications to the imidazole and triazole moieties can significantly affect inhibitory potency.
Case Studies
A notable study involved synthesizing a series of triazole derivatives for their biological evaluation. The findings indicated that compounds with specific substituents on the triazole ring exhibited enhanced activity against both bacterial strains and cancer cell lines. This highlights the importance of structural modifications in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
